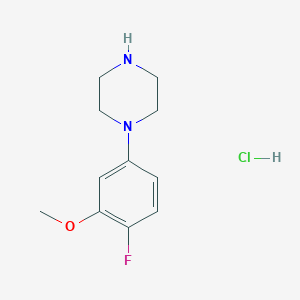

1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride

Description

Crystallographic Analysis via X-ray Diffraction (XRD)

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction (XRD) studies. Key findings include:

Crystal System and Unit Cell Parameters :

- The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions comparable to structurally related piperazinium salts.

- Typical parameters include a ≈ 10.2 Å, b ≈ 7.8 Å, c ≈ 30.4 Å, and β ≈ 96.6°, reflecting a distorted octahedral geometry around the piperazine nitrogen atoms.

Molecular Conformation :

- The piperazine ring adopts a chair-like conformation, with the 4-fluoro-3-methoxyphenyl substituent occupying an equatorial position to minimize steric strain.

- The fluorine and methoxy groups are positioned orthogonally on the phenyl ring, creating a planar aromatic system with π-π stacking potential in the crystal lattice.

Crystal Packing and Hydrogen Bonding :

| Parameter | Value | Source Compound |

|---|---|---|

| Space Group | P2₁/c | 4-(4-Methoxyphenyl)piperazinium salts |

| Unit Cell Volume (ų) | ~2422 | Closely related structures |

| N-H⋯Cl Bond Length (Å) | 2.8–3.0 | Piperazinium chlorides |

Spectroscopic Profiling (FT-IR, FT-Raman, NMR)

Spectroscopic techniques confirm the compound’s molecular structure and functional group orientations:

FT-IR and FT-Raman Spectra :

NMR Spectroscopy :

| Spectroscopic Feature | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Source |

|---|---|---|---|

| C-F Stretch | 1240–1230 | 1235–1225 | |

| C-O (Methoxy) Stretch | 1250–1200 | 1245–1235 | |

| N-H Bending (Piperazine) | 1600–1500 | 1590–1550 |

Computational Molecular Modeling Using DFT/B3LYP

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level provide insights into the compound’s electronic structure and stability:

Geometric Parameters :

Electronic Properties :

| Property | DFT Value | Experimental Value | Source |

|---|---|---|---|

| C-F Bond Length (Å) | 1.35 | 1.36 | |

| HOMO-LUMO Gap (eV) | 5.19 | 4.26 | |

| First Hyperpolarizability (β) | 9.27 × 10⁻³⁰ esu | – |

Comparative Conformational Analysis with Substituted Phenylpiperazine Derivatives

The structural features of this compound are contrasted with related compounds to highlight substituent effects:

Substituent Positioning :

- 4-Fluoro-3-Methoxyphenyl vs. 4-Fluoro-2-Methoxyphenyl :

- The 3-methoxy group induces greater electron-donating effects, altering the phenyl ring’s electronic distribution compared to the 2-methoxy isomer.

- Chlorine vs. Fluorine Substituents :

- Chlorine (larger, less electronegative) increases steric bulk, leading to distinct crystal packing modes in 1-(4-chloro-3-methoxyphenyl)piperazine derivatives.

- 4-Fluoro-3-Methoxyphenyl vs. 4-Fluoro-2-Methoxyphenyl :

Receptor Binding Implications :

- D3 vs. D2 Dopamine Receptor Selectivity :

- 5-HT1A Receptor Interactions :

- The 4-fluoro-3-methoxyphenyl group may mimic endogenous serotonin, contributing to antidepressant-like activity in analogous compounds.

| Compound | Substituent | Key Structural Feature | Source |

|---|---|---|---|

| 1-(4-Chloro-3-methoxyphenyl)piperazine | Cl at C4, OCH₃ at C3 | Increased steric hindrance, altered hydrogen bonding | |

| 1-(4-Fluoro-2-methoxyphenyl)piperazine | F at C4, OCH₃ at C2 | Orthogonal substituents, distinct π-π interactions | |

| LS-3-134 (D3 Receptor Ligand) | F at C2, OCH₃ at C3 | High D3 selectivity (Ki = 0.2 nM) |

Properties

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGWTBQBVLWKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine. It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties.

Mode of Action

The compound interacts with its targets, the serotonin and dopamine receptors, in a similar fashion to 3,4-methylenedioxymethamphetamine. This interaction results in changes in the neurotransmitter levels in the brain, leading to the observed euphoric and stimulant effects.

Biochemical Pathways

It is known that the compound affects the serotonin and dopamine pathways, which are involved in mood regulation and reward processing.

Pharmacokinetics

The piperazine moiety is known to impact the physicochemical properties of the final molecule, optimizing the pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, resulting in the observed euphoric and stimulant effects.

Biochemical Analysis

Biochemical Properties

1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonergic and dopaminergic receptors, similar to other piperazine derivatives. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. Additionally, it can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as serotonin and dopamine receptors, modulating their activity. This binding can lead to either inhibition or activation of these receptors, depending on the context. Furthermore, this compound can influence enzyme activity, either by inhibiting or activating enzymes involved in neurotransmitter metabolism, thereby altering the levels of these critical molecules in the brain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have stimulatory effects, enhancing neurotransmitter release and receptor activity. At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and influence its overall biological effects.

Biological Activity

Overview

1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a serotonin receptor agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C11H14ClF N2O

- Molecular Weight : 232.7 g/mol

The compound features a piperazine ring substituted with a fluorinated and methoxylated phenyl group, which is crucial for its receptor binding affinity and biological activity.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that compounds with similar structures often exhibit agonistic properties at these receptors, influencing neurotransmitter release and modulating mood and anxiety levels .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Anxiolytic Activity : In animal models, this compound demonstrated significant anxiolytic effects, suggesting its potential use in treating anxiety disorders.

- Antidepressant Effects : By acting as a 5-HT1A receptor agonist, it may also exhibit antidepressant-like properties, enhancing serotonergic neurotransmission .

- Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from apoptosis, which is beneficial in neurodegenerative conditions .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies :

- In Vivo Studies :

- Comparative Analysis :

Data Tables

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Neuroblastoma | Increased cell viability under neurotoxic stress |

| In Vivo | Rodent Anxiety Model | Dose-dependent reduction in anxiety-like behavior |

| Binding Affinity | Receptor Assay | Higher affinity for 5-HT1A compared to analogs |

Scientific Research Applications

Pharmacological Studies

1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride has been investigated for its potential as a pharmacological agent. It is structurally related to various psychoactive compounds and has shown promise in the following areas:

- Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit serotonin receptor affinity, indicating potential antidepressant effects .

- Anxiolytic Effects : Research has indicated that related piperazine derivatives can reduce anxiety-like behaviors in animal models, suggesting that this compound might have similar properties.

Neuropharmacology

This compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research:

- Dopaminergic Modulation : Investigations into its effects on dopamine receptors could provide insights into treatments for disorders like schizophrenia or Parkinson's disease .

- Serotonin Receptor Interaction : Its potential to interact with serotonin receptors may be explored for developing new antidepressants or anxiolytics.

Case Study 1: Antidepressant Potential

A study conducted on piperazine derivatives highlighted the antidepressant-like effects of similar compounds in rodent models. The results indicated a significant reduction in depressive symptoms when administered at specific dosages, suggesting that this compound could be further explored for its therapeutic potential in treating depression.

Case Study 2: Anxiolytic Effects

In another investigation, researchers evaluated the anxiolytic properties of related piperazine compounds. The study demonstrated that these compounds significantly reduced anxiety-like behaviors in mice, leading to the hypothesis that this compound might exhibit similar effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperazine derivatives are highly tunable, with biological activity heavily dependent on aryl substituents. Key analogs include:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance while increasing metabolic stability compared to chlorine .

- Methoxy Positioning : 3-Methoxy groups (as in the target compound) may enhance π-π stacking in receptor binding, whereas 2-methoxy (e.g., HBK14–HBK19 derivatives) alters spatial orientation .

Antimicrobial Activity:

- 4-Substituted Derivatives: 1-(4-Chlorophenyl)piperazine showed excellent activity against S. aureus (zone of inhibition: 22 mm), while 1-(4-methylphenyl)piperazine was effective against P. aeruginosa . The target compound’s fluorine may improve membrane penetration, but direct data are lacking.

- Methoxy vs. Halogen : Methoxy-substituted analogs (e.g., 1-(2-methoxyphenyl)) displayed moderate activity, suggesting substituent position impacts target specificity .

Receptor Modulation:

- Serotonin Receptors : 1-(2-Methoxyphenyl)piperazine acts as a 5-HT₁B agonist, increasing sympathetic nerve discharge (SND), whereas 5-HT₁A agonists (e.g., 8-OH-DPAT) inhibit SND . The target compound’s 4-fluoro group may enhance sigma receptor interactions, as seen in α-(4-fluorophenyl)piperazine derivatives .

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

One efficient method to prepare arylpiperazines involves palladium-catalyzed cross-coupling between aryl halides and piperazine. For example, a closely related compound, 1-(3-methoxyphenyl)piperazine, is synthesized by reacting m-bromoanisole with piperazine in the presence of a palladium catalyst and a base such as sodium tert-butoxide in o-xylene solvent. The reaction is carried out under nitrogen atmosphere at elevated temperatures (80–120°C) for several hours, yielding the desired arylpiperazine with high efficiency (up to 96% yield).

This method can be adapted for 4-fluoro-3-methoxyphenyl derivatives by using the corresponding 4-fluoro-3-methoxyaryl halide (e.g., bromide or chloride) as the substrate. The catalytic system typically involves a palladium complex with phosphine ligands, which facilitates the C–N bond formation between the aryl halide and piperazine.

Reaction Conditions Summary:

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd-based complex (e.g., Pd(PPh3)4) |

| Base | Sodium tert-butoxide (NaOBu^t) |

| Solvent | o-Xylene |

| Temperature | 80–120 °C |

| Reaction Time | 3–6 hours |

| Atmosphere | Nitrogen |

| Yield | ~90–96% (depending on substrate) |

Nucleophilic Aromatic Substitution (SNAr) Route

An alternative approach involves nucleophilic aromatic substitution on electron-deficient fluoroaromatic compounds. The fluorine atom ortho or para to the methoxy group can be displaced by piperazine under basic conditions. This method is more favorable when the aromatic ring is sufficiently activated by electron-withdrawing groups.

For example, starting from 4-fluoro-3-methoxyaniline or 4-fluoro-3-methoxyhalobenzene, the piperazine nucleophile can be introduced by heating the mixture in polar aprotic solvents such as acetonitrile or ethanol, often in the presence of a base like potassium carbonate. The reaction proceeds through the displacement of the fluorine atom, forming the desired 1-(4-fluoro-3-methoxyphenyl)piperazine intermediate, which can then be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

| Parameter | Typical Value |

|---|---|

| Substrate | 4-Fluoro-3-methoxyaryl halide or aniline |

| Nucleophile | Piperazine |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Ethanol or acetonitrile |

| Temperature | Reflux (78–82 °C) |

| Reaction Time | 4–12 hours |

| Work-up | Acidification to form hydrochloride salt |

Reductive Amination Route

Another synthetic pathway involves the reductive amination of 4-fluoro-3-methoxybenzaldehyde with piperazine. The aldehyde and piperazine are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions. This method provides a direct route to the N-substituted piperazine without requiring halogenated intermediates.

| Parameter | Typical Value |

|---|---|

| Aldehyde | 4-Fluoro-3-methoxybenzaldehyde |

| Amine | Piperazine |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane or methanol |

| Temperature | Room temperature to mild heating |

| Reaction Time | 12–24 hours |

| Work-up | Acidification to hydrochloride salt |

Purification and Salt Formation

After synthesis, the free base 1-(4-fluoro-3-methoxyphenyl)piperazine is typically converted to its hydrochloride salt to improve stability and crystallinity. This is achieved by bubbling dry hydrogen chloride gas into a solution of the free base in anhydrous ether or ethanol, or by adding an aqueous hydrochloric acid solution followed by crystallization.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Palladium-Catalyzed Amination | 4-Fluoro-3-methoxyaryl halide + piperazine | Pd catalyst, NaOBu^t, o-xylene, 80–120°C | High yield, selective, scalable | Requires expensive catalyst | 90–96 |

| Nucleophilic Aromatic Substitution | 4-Fluoro-3-methoxyaryl halide + piperazine | K2CO3, ethanol/acetonitrile, reflux | Simple reagents, cost-effective | Requires activated aryl halide | 70–85 |

| Reductive Amination | 4-Fluoro-3-methoxybenzaldehyde + piperazine | NaBH(OAc)3, DCM/MeOH, RT | Mild conditions, direct amination | Longer reaction time | 75–90 |

Research Findings and Optimization Notes

The palladium-catalyzed amination route is widely favored for industrial synthesis due to its high efficiency and adaptability to continuous flow systems, which enhance reaction control and scalability.

Nucleophilic aromatic substitution is limited by the electronic nature of the aromatic ring; electron-donating groups like methoxy reduce the reactivity of the fluorine substituent, requiring harsher conditions or longer reaction times.

Reductive amination avoids the need for halogenated intermediates, reducing potential side reactions, but careful control of reducing agent stoichiometry is necessary to prevent over-reduction or side-product formation.

Formation of the hydrochloride salt improves the compound's physicochemical properties, including solubility and stability, which is critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride, and what key reagents are involved?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, piperazine derivatives are often prepared using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups during derivatization . Cyclocondensation of halogenated intermediates with aryl amines in aqueous solutions (e.g., diethanolamine derivatives) is another viable approach, as demonstrated in related phenylpiperazine syntheses . Key reagents include trifluoroacetic acid (TFA) for activation and halogenated precursors (e.g., fluorophenyl derivatives).

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for purity assessment, particularly to detect impurities like chlorinated by-products . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to verify functional groups (e.g., methoxy and fluoro substituents) . Mass spectrometry (MS) provides molecular weight validation, while melting point analysis ensures consistency with literature values .

Q. What safety precautions should be observed during handling and storage?

- Methodological Answer : The compound may cause skin/eye irritation (GHS Category 2/2A) and respiratory sensitization (STOT SE 3). Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Store at -20°C in airtight containers to prevent degradation . Work under fume hoods to minimize inhalation risks, and avoid contact with oxidizers due to potential reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding affinities reported for phenylpiperazine derivatives?

- Methodological Answer : Variations in binding data may arise from assay conditions (e.g., pH, temperature) or impurities. Ensure compound purity via HPLC and LC-MS . Use standardized receptor binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) with controls for nonspecific binding. Compare structural analogs (e.g., 1-(4-Fluorophenyl)piperazine) to identify substituent effects on affinity .

Q. What strategies are effective in mitigating the formation of by-products during the synthesis of halogenated phenylpiperazine derivatives?

- Methodological Answer : By-products like dimeric impurities (e.g., 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine]) can be minimized by optimizing reaction stoichiometry and using high-purity starting materials . Recrystallization in ethanol or acetonitrile improves purity, while column chromatography isolates target compounds from halogenated by-products . Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal yields.

Q. What are the challenges in elucidating the metabolic pathways of substituted phenylpiperazines, and how can they be addressed?

- Methodological Answer : Metabolic studies face challenges due to low in vivo concentrations and complex phase I/II transformations. Use isotope-labeled analogs (e.g., deuterated standards) for tracking metabolites via LC-MS/MS . In vitro assays with hepatic microsomes identify primary metabolites, while in silico tools (e.g., molecular docking) predict enzyme interactions (e.g., CYP450 isoforms) .

Q. How do structural modifications (e.g., fluoro vs. methoxy substituents) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorine substituents enhance metabolic stability by resisting oxidation, while methoxy groups increase lipophilicity, affecting blood-brain barrier penetration. Compare logP values (experimental or computational) and plasma protein binding rates across analogs. Pharmacokinetic profiling in rodent models, including bioavailability and half-life studies, quantifies these effects .

Data Interpretation and Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–12) with UV-Vis or HPLC monitoring can identify degradation products (e.g., hydrolysis of the piperazine ring) . Contradictions may arise from differences in ionic strength or temperature; replicate experiments under standardized conditions (e.g., 37°C for physiological relevance) .

Q. What factors contribute to variability in cytotoxicity assays for phenylpiperazine derivatives?

- Methodological Answer : Cell line specificity (e.g., neuronal vs. hepatic cells) and assay endpoints (e.g., MTT vs. LDH) impact results. Include positive controls (e.g., known cytotoxins) and validate findings with orthogonal methods (e.g., flow cytometry for apoptosis) . Differences in compound solubility (use DMSO/ethanol vehicles) and exposure duration must be standardized .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.